4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid
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Overview
Description
Cinalukast is a small molecule drug used primarily in the treatment of asthma. It functions as a selective antagonist of leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. By inhibiting the actions of leukotriene D4 at the CysLT1 receptor, Cinalukast prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinalukast involves multiple steps, starting with the preparation of 2,2-diethylsuccinanilic acid. This compound is then substituted at a meta-position by an (E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Cinalukast follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cinalukast undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Cinalukast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying leukotriene receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Used in clinical trials for the treatment of asthma and other respiratory diseases.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Cinalukast exerts its effects by binding to the cysteinyl leukotriene receptor, CysLT1. This receptor is found in the human airway and is involved in the pathophysiology of asthma. By inhibiting the actions of leukotriene D4 at this receptor, Cinalukast prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to Montelukast, used for asthma management.
Uniqueness
Cinalukast is unique in its specific binding affinity and selectivity for the CysLT1 receptor. This makes it particularly effective in preventing the symptoms of asthma, such as airway edema and smooth muscle contraction .
Properties
IUPAC Name |
4-[3-[2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMKNPGKXJAIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861294 |
Source
|
Record name | 4-{3-[2-(4-Cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino}-2,2-diethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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